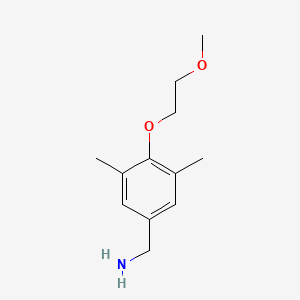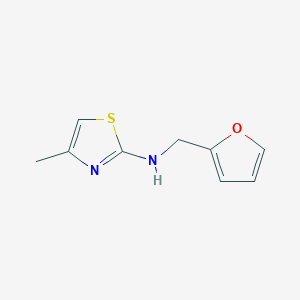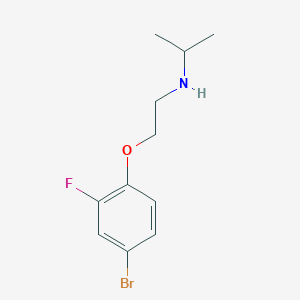
4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one
Übersicht
Beschreibung
Pyridin-3-yl compounds are a group of heterocyclic compounds that have been consistently incorporated in a diverse range of drug candidates approved by the FDA . They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential pertaining to the chemical space .
Synthesis Analysis
In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, boiling point, melting point, flash point, and more .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Studies
4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one has been explored in antimicrobial and antitumor studies. Research has shown that metal complexes involving pyridine thiazole derivatives exhibit significant biological activities. These complexes demonstrate higher effectiveness compared to free ligands and show specificity against certain bacteria and cancer cell lines, suggesting potential in developing bioactive materials with novel properties (Zou et al., 2020).
Synthesis and Structural Analysis
The compound is used in the synthesis of various organic compounds and metal complexes. These syntheses often involve reactions with different reagents, leading to a variety of derivatives with potential applications in chemistry and pharmacology (N. Ismail et al., 1992).
Quantum Chemical Analysis
Quantum chemical analysis of pyridine thiazole derivatives, including this compound, reveals interesting structural and electronic properties. These studies offer insights into their tautomeric structures, electron distribution, and potential applications in molecular design (Sonam Bhatia et al., 2013).
Catalytic and Antiproliferative Properties
Studies have also focused on the catalytic properties of metal complexes involving pyridine thiazole derivatives. These complexes show potential in oxidation reactions with peroxides and possess antiproliferative activities against various human cancer cell lines, indicating their potential in cancer therapy and chemical synthesis (Katarzyna Choroba et al., 2019).
Wirkmechanismus
Pyridines
are a class of compounds that are part of many biologically active molecules. They are found in a variety of drugs and natural products . Pyridine derivatives have been reported to exhibit a broad spectrum of biological properties such as anticancer , antimicrobial , antiviral , anti-inflammatory , and antitumor activities.
Thiazoles
, on the other hand, are a class of compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom. Thiazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
The mechanism of action of these compounds often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific structure and functional groups present in the compound.
The biochemical pathways affected by these compounds can be diverse, ranging from signaling pathways to metabolic pathways, depending on the specific targets of the compounds.
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain receptor tyrosine kinases, which are critical in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by disrupting mitochondrial function and activating caspases . Moreover, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy and potency. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis . Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the subcellular distribution of this compound can affect its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYBMQXKKKIWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
806643-27-6 | |
| Record name | 4-(pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)

![tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1438576.png)
![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide](/img/structure/B1438577.png)
![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438579.png)
![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)

![2-[(3-Phenylpropyl)sulfonyl]benzoic acid](/img/structure/B1438587.png)


![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)



